N-butyl-6-chloro-5-nitropyrimidin-4-amine

Catalog No.
S12324964
CAS No.
492464-18-3
M.F
C8H11ClN4O2
M. Wt
230.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butyl-6-chloro-5-nitropyrimidin-4-amine

CAS Number

492464-18-3

Product Name

N-butyl-6-chloro-5-nitropyrimidin-4-amine

IUPAC Name

N-butyl-6-chloro-5-nitropyrimidin-4-amine

Molecular Formula

C8H11ClN4O2

Molecular Weight

230.65 g/mol

InChI

InChI=1S/C8H11ClN4O2/c1-2-3-4-10-8-6(13(14)15)7(9)11-5-12-8/h5H,2-4H2,1H3,(H,10,11,12)

InChI Key

SLMDKWYHHCRFSE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-]

N-butyl-6-chloro-5-nitropyrimidin-4-amine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a butyl group, a chlorine atom, and a nitro group. Its chemical formula is C8H11ClN4O2C_8H_{11}ClN_4O_2 with a molecular weight of approximately 230.65 g/mol. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of catalysts (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
  • Oxidation Reactions: Under strong oxidative conditions, the butyl group may be oxidized to form corresponding alcohols or acids.

These reactions highlight the compound’s versatility in synthetic organic chemistry.

Research indicates that N-butyl-6-chloro-5-nitropyrimidin-4-amine exhibits notable biological activity, particularly as an enzyme inhibitor. It has been studied for its potential role in blocking specific receptors and inhibiting enzyme functions, which could lead to therapeutic applications in treating diseases such as cancer or bacterial infections. The compound's unique structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies.

The synthesis of N-butyl-6-chloro-5-nitropyrimidin-4-amine typically involves:

  • Nitration of Pyrimidine: Starting from 6-chloro-pyrimidine, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Amination: The resulting nitropyrimidine is then treated with n-butylamine under appropriate conditions (e.g., heat or solvent) to yield N-butyl-6-chloro-5-nitropyrimidin-4-amine.

This multi-step synthesis allows for the introduction of various substituents on the pyrimidine ring, enhancing its chemical diversity.

N-butyl-6-chloro-5-nitropyrimidin-4-amine has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of potential drug candidates targeting various biological pathways.
  • Agrochemicals: The compound may be utilized in developing herbicides or fungicides due to its biological activity.
  • Research Tool: It is used in biochemical studies to explore enzyme interactions and receptor binding mechanisms.

These applications underscore its significance in both research and industry.

Studies on N-butyl-6-chloro-5-nitropyrimidin-4-amine have focused on its interactions with specific enzymes and receptors. The compound's structural features, particularly the chloro and nitro groups, enhance its binding affinity to target sites. Interaction studies often involve kinetic assays to determine inhibition constants and mechanisms of action, providing insights into its potential therapeutic uses.

N-butyl-6-chloro-5-nitropyrimidin-4-amine can be compared with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-N-(4-chlorophenethyl)pyrimidin-4-amineContains a phenethyl groupDifferent substituent affects reactivity
2-Chloro-N-(n-butyl)pyrimidin-4-aminesSubstituted at the 2-positionVariation in biological activity due to position
4-N-butylpyrimidin-2-aminesLacks chlorine and nitro groupsSimplified structure may lead to different properties

These comparisons highlight N-butyl-6-chloro-5-nitropyrimidin-4-amine's unique combination of functional groups, which contributes to its distinct reactivity and potential applications. Each compound's specific substituents influence their chemical behavior and biological interactions, making them suitable for different research and industrial purposes.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

230.0570533 g/mol

Monoisotopic Mass

230.0570533 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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